molecular formula C26H24N2O6 B11420847 N-(4-ethoxyphenyl)-3-(2-(4-methoxyphenoxy)acetamido)benzofuran-2-carboxamide

N-(4-ethoxyphenyl)-3-(2-(4-methoxyphenoxy)acetamido)benzofuran-2-carboxamide

Cat. No.: B11420847
M. Wt: 460.5 g/mol
InChI Key: AGNPHPAPSBJMLO-UHFFFAOYSA-N
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Description

N-(4-ETHOXYPHENYL)-3-[2-(4-METHOXYPHENOXY)ACETAMIDO]-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of multiple functional groups, including an ethoxyphenyl group, a methoxyphenoxy group, an acetamido group, and a benzofuran carboxamide group. These functional groups contribute to its diverse chemical reactivity and potential utility in research and industry.

Preparation Methods

The synthesis of N-(4-ETHOXYPHENYL)-3-[2-(4-METHOXYPHENOXY)ACETAMIDO]-1-BENZOFURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Ethoxyphenyl Group: This step involves the substitution of a hydrogen atom on the benzofuran ring with an ethoxyphenyl group using electrophilic aromatic substitution reactions.

    Attachment of the Methoxyphenoxy Group: The methoxyphenoxy group can be introduced through nucleophilic substitution reactions.

    Formation of the Acetamido Group: The acetamido group is typically introduced through acylation reactions involving acetic anhydride or acetyl chloride.

    Final Assembly: The final step involves coupling the intermediate compounds to form the desired product.

Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product with high purity.

Chemical Reactions Analysis

N-(4-ETHOXYPHENYL)-3-[2-(4-METHOXYPHENOXY)ACETAMIDO]-1-BENZOFURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments in the presence of water and acid or base catalysts.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-ETHOXYPHENYL)-3-[2-(4-METHOXYPHENOXY)ACETAMIDO]-1-BENZOFURAN-2-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ETHOXYPHENYL)-3-[2-(4-METHOXYPHENOXY)ACETAMIDO]-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(4-ETHOXYPHENYL)-3-[2-(4-METHOXYPHENOXY)ACETAMIDO]-1-BENZOFURAN-2-CARBOXAMIDE can be compared with other similar compounds, such as:

    N-(4-Methoxyphenyl)acetamide: This compound has a similar structure but lacks the benzofuran and ethoxyphenyl groups.

    2-Methoxyphenyl isocyanate: This compound is used in similar chemical reactions but has different functional groups and reactivity.

    N-(2-ethoxyphenyl)-4-[(2-methoxyphenoxy)methyl]benzamide: This compound has a similar structure but differs in the arrangement of functional groups.

The uniqueness of N-(4-ETHOXYPHENYL)-3-[2-(4-METHOXYPHENOXY)ACETAMIDO]-1-BENZOFURAN-2-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H24N2O6

Molecular Weight

460.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-3-[[2-(4-methoxyphenoxy)acetyl]amino]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C26H24N2O6/c1-3-32-19-10-8-17(9-11-19)27-26(30)25-24(21-6-4-5-7-22(21)34-25)28-23(29)16-33-20-14-12-18(31-2)13-15-20/h4-15H,3,16H2,1-2H3,(H,27,30)(H,28,29)

InChI Key

AGNPHPAPSBJMLO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)COC4=CC=C(C=C4)OC

Origin of Product

United States

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